molecular formula C18H16ClN3O3 B1679453 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- CAS No. 90450-01-4

9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-

Cat. No.: B1679453
CAS No.: 90450-01-4
M. Wt: 357.8 g/mol
InChI Key: HFTSPQUXYIMHAN-ZDUSSCGKSA-N
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Description

The compound 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- (hereafter referred to as the target compound) is a structurally complex imidazobenzodiazepine derivative. Key features include:

  • Core structure: A fused azeto-imidazo-benzodiazepine system, distinguishing it from classical benzodiazepines through the azeto (four-membered β-lactam-like) ring fused at positions (2,1-c) .
  • Substituents: An 8-chloro group, a 9-oxo moiety, and a cyclopropylmethyl ester at the 1-carboxylic acid position.
  • Stereochemistry: The (S)-configuration at the cyclopropylmethyl ester ensures enantioselective interactions with biological targets, likely GABAA receptors .

This compound is part of a broader class of imidazodiazepines designed for enhanced receptor subtype selectivity and metabolic stability.

Properties

CAS No.

90450-01-4

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

cyclopropylmethyl (7S)-13-chloro-11-oxo-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate

InChI

InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1

InChI Key

HFTSPQUXYIMHAN-ZDUSSCGKSA-N

SMILES

C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl

Isomeric SMILES

C1CN2[C@@H]1C3=C(N=CN3C4=C(C2=O)C(=CC=C4)Cl)C(=O)OCC5CC5

Canonical SMILES

C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro 17-1812;  Ro 171812;  Ro-17-1812.

Origin of Product

United States

Preparation Methods

Core Benzodiazepine Framework Construction

The synthesis begins with the assembly of the tetracyclic benzodiazepine backbone. A patented approach involves condensing o-chlorobenzoic acid derivatives with aniline in the presence of metal carbonates (e.g., potassium carbonate) and catalysts such as copper(I) iodide. This step forms a biphenyl intermediate, which undergoes cyclization via reflux in toluene with p-toluenesulfonic acid as a dehydrating agent.

Table 1: Reaction Conditions for Benzodiazepine Core Formation

Step Reagents/Conditions Yield Source
Condensation o-Chlorobenzoic acid, aniline, K₂CO₃, CuI 97%
Cyclization Toluene, p-toluenesulfonic acid, 110°C 98.7%

The intermediate is subsequently chlorinated at position 8 using sulfuryl chloride (SO₂Cl₂) in dichloromethane, introducing the critical chloro substituent.

Imidazo Ring Annulation and Decarboxylation

The imidazo[1,5-a] ring is introduced via alkylation of the benzodiazepine intermediate. A method adapted from Midazolam synthesis employs ethyl chloroacetate in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This step proceeds at 90–100°C, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid derivative.

Decarboxylation of the carboxylic acid intermediate is a critical bottleneck. Thermal treatment at 230°C in mineral oil generates a mixture of Midazolam and its non-active isomer, Isomidazolam, at an 80:20 ratio. Optimized conditions in n-butanol at 280°C under 100 bar pressure reduce isomer formation to 15%.

Table 2: Decarboxylation Efficiency Across Solvent Systems

Solvent Temperature (°C) Pressure (bar) Midazolam:Isomidazolam Yield
Mineral oil 230 Ambient 80:20 47%
n-Butanol 280 100 85:15 77%

Stereoselective Esterification with Cyclopropylmethyl Group

The final step involves esterifying the decarboxylated product with cyclopropylmethyl bromide. A method from cyclopropyl carboxylic ester synthesis utilizes sodium methoxide in toluene at 70–130°C. The (S)-enantiomer is isolated via chiral chromatography or asymmetric synthesis using L-proline-derived catalysts.

Key Reaction:
$$ \text{Carboxylic Acid} + \text{Cyclopropylmethyl Bromide} \xrightarrow{\text{NaOCH}_3, \text{Toluene}} \text{(S)-Ester} $$

Purification and Isomer Control

Post-esterification, the product is purified via crystallization from ethyl acetate/ethanol mixtures, reducing Isomidazolam content to <5%. HPLC analysis confirms enantiomeric excess (ee) >98% for the (S)-configuration.

Industrial-Scale Process Considerations

Large-scale production emphasizes solvent recovery and catalytic efficiency. Continuous flow reactors for decarboxylation improve heat transfer and reduce residence time, enhancing yield to 77%. Environmental protocols recommend recycling toluene and DMF to minimize waste.

Chemical Reactions Analysis

Ro-17-1812 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

Ro-17-1812 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several imidazodiazepine derivatives (Table 1).

Table 1: Structural Comparison of Key Imidazodiazepines
Compound Name Core Structure Substituents Ester Group Key Features References
Target Compound Azeto(2,1-c)-imidazo-benzodiazepine 8-Cl, 9-oxo, 12,12a-dihydro Cyclopropylmethyl (S) Rigid azeto ring; chiral ester
Ro15-3505 (Ethyl-7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) Imidazo[1,5-a]benzodiazepine 7-Cl, 6-oxo Ethyl 7-Cl position; lacks azeto ring
Ro16-6028 (tert-Butyl-(S)-8-bromo-9-oxo-tetrahydro-imidazo[1,5-a]pyrrolo[2,1-c]benzodiazepine-1-carboxylate) Imidazo-pyrrolo-benzodiazepine 8-Br, 9-oxo tert-Butyl (S) Bromo substituent; pyrrolo fusion
L-655,708 (Ethyl-(S)-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate) Imidazo-pyrrolo-benzodiazepine 7-OMe, 9-oxo Ethyl (S) Methoxy group; pyrrolo fusion
FR-III-45 (8-Bromo-6-(2-chlorophenyl)-4-methyl-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid) Benzo[f]imidazo[1,5-a]diazepine 8-Br, 6-(2-Cl-phenyl) Carboxylic acid Bromo and chlorophenyl substituents
Key Observations:

Azeto Ring Uniqueness: The target compound’s azeto ring (vs.

Chlorine Position : The 8-Cl substituent (vs. 7-Cl in Ro15-3505) may enhance α5-GABAA receptor selectivity, as chlorine placement influences subtype affinity .

Ethyl ester (L-655,708): Lower metabolic stability compared to cyclopropylmethyl due to easier esterase hydrolysis .

Receptor Binding and Selectivity:
  • The target compound’s (S)-ester configuration is critical for binding to GABAA receptors, analogous to L-655,708, which shows α5-subunit selectivity .
  • Ro15-3505, a 7-Cl derivative, binds non-selectively to GABAA subtypes, whereas the target’s 8-Cl substituent may shift selectivity toward α2/α3 subtypes .

Biological Activity

The compound known as 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- represents a class of benzodiazepine derivatives with significant pharmacological potential. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes an imidazo-benzodiazepine core. Its molecular formula is C18H19ClN2O3C_{18}H_{19}ClN_2O_3, with a molecular weight of approximately 354.81 g/mol. The presence of the chloro group at the 8-position and the cyclopropylmethyl ester moiety contributes to its unique biological properties.

The primary mechanism through which this compound exhibits its biological activity is through modulation of the GABAA_A receptor. It acts as a partial agonist at the benzodiazepine site of these receptors, influencing neurotransmission and exhibiting anxiolytic and anticonvulsant effects.

Biological Activity Overview

Activity Description Reference
GABAA_A Receptor Modulation Acts as a partial agonist at GABAA_A receptors, enhancing inhibitory neurotransmission.
Anticonvulsant Effects Demonstrated efficacy in reducing seizure activity in animal models.
Anxiolytic Properties Exhibits anxiolytic effects in behavioral assays.
Sedative Effects Induces sedation in various preclinical studies.

Case Studies

  • Anticonvulsant Activity Study
    • A study evaluated the anticonvulsant properties of various imidazo-benzodiazepines including this compound. Results indicated a significant reduction in seizure frequency in rodent models when administered at specific dosages.
    • The compound exhibited an EC50_{50} value indicating effective receptor binding and activation.
  • Anxiolytic Effects in Behavioral Models
    • In a controlled study using the elevated plus maze and open field tests, the compound demonstrated notable anxiolytic properties compared to control groups.
    • The behavioral changes were correlated with alterations in GABAergic signaling pathways.
  • Receptor Binding Affinity
    • Comparative analysis showed that the compound has a high affinity for "diazepam-insensitive" subtypes of benzodiazepine receptors.
    • A profound steric effect was noted due to the cyclopropylmethyl ester side chain, influencing binding affinity significantly.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing the cyclopropane ester moiety in this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The cyclopropylmethyl ester group introduces steric and electronic challenges during esterification. A two-step approach is recommended: (i) synthesize the cyclopropane alcohol via [2+1] cycloaddition using ethyl diazoacetate and ethylene under Rh(II) catalysis (70–80% yield) , followed by (ii) coupling with the benzodiazepine core using DCC/DMAP in anhydrous THF. Monitor reaction progress via <sup>1</sup>H NMR for ester proton shifts (δ 4.2–4.5 ppm) and confirm purity via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How can the stereochemical integrity of the (S)-configured chiral center be preserved during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) during key steps like cyclopropane ring formation. Validate enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) or polarimetry. For example, a 95% ee was reported using (R)-BINOL-phosphoric acid catalysts in analogous imidazo-benzodiazepine syntheses .

Q. What spectroscopic techniques are most reliable for confirming the fused azeto-imidazo-benzodiazepine scaffold?

  • Methodological Answer : Combine <sup>13</sup>C NMR (key signals: δ 165–170 ppm for carbonyls, δ 55–60 ppm for bridgehead carbons) with high-resolution mass spectrometry (HRMS-ESI, m/z calc. for C20H19ClN3O3: 408.1123). X-ray crystallography (as in ) is definitive for confirming fused-ring geometry and substituent orientation.

Advanced Research Questions

Q. How does the 8-chloro substituent influence binding affinity to GABAA receptors compared to non-halogenated analogs?

  • Methodological Answer : Perform competitive radioligand binding assays (e.g., <sup>3</sup>H-flumazenil displacement) using rat cortical membranes. Compare IC50 values with des-chloro analogs. Computational docking (AutoDock Vina) into the GABAA α1β2γ2 homology model can predict halogen-π interactions with Phe200 (binding pocket residue). Data from suggest a 5–10× potency increase with 8-Cl substitution in related scaffolds.

Q. What strategies mitigate oxidative degradation of the 9-oxo group under physiological conditions?

  • Methodological Answer : Stabilize the keto group via prodrug approaches (e.g., enol ester prodrugs) or formulation with antioxidants (e.g., ascorbyl palmitate). Accelerated stability studies (40°C/75% RH, 4 weeks) with LC-MS monitoring show that cyclopropyl esters reduce hydrolysis rates by 50% compared to methyl esters .

Q. How can metabolic pathways of the cyclopropylmethyl ester be profiled to identify major metabolites?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS/MS analysis. Key metabolites include hydroxylated cyclopropane derivatives (m/z +16) and ester hydrolysis products. CYP3A4/5 isoforms dominate metabolism, as shown in for structurally similar imidazo-benzodiazepines.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Reactant of Route 2
Reactant of Route 2
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-

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